molecular formula C6H3F11 B14365168 1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane CAS No. 90278-01-6

1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane

Cat. No.: B14365168
CAS No.: 90278-01-6
M. Wt: 284.07 g/mol
InChI Key: HOPIMNPCVOTFDN-UHFFFAOYSA-N
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Description

1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6H3F11. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane typically involves the fluorination of appropriate precursors. One common method includes the reaction of a pentane derivative with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

    Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under extreme conditions.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds can be used.

    Addition: Reagents like hydrogen halides or other electrophiles.

    Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.

Major Products Formed

The major products depend on the type of reaction and the reagents used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce more complex fluorinated compounds.

Scientific Research Applications

1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological systems due to its stability and reactivity.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing the reactivity and stability of the resulting products. The pathways involved may include nucleophilic substitution, electrophilic addition, and other reaction mechanisms depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Another highly fluorinated compound with similar properties but different fluorine content.

    1,1,1,4,4,5,5,5-Octafluoro-2-pentyne: A fluorinated alkyne with distinct reactivity due to the presence of a triple bond.

    (2E)-1,1,1,4,4,5,5,5-Octafluoro-2-pentene: A fluorinated alkene with unique properties related to its double bond.

Uniqueness

1,1,1,2,2,5,5,5-Octafluoro-4-(trifluoromethyl)pentane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content and specific molecular structure make it valuable in applications requiring stability, reactivity, and resistance to harsh conditions.

Properties

CAS No.

90278-01-6

Molecular Formula

C6H3F11

Molecular Weight

284.07 g/mol

IUPAC Name

1,1,1,2,2,5,5,5-octafluoro-4-(trifluoromethyl)pentane

InChI

InChI=1S/C6H3F11/c7-3(8,6(15,16)17)1-2(4(9,10)11)5(12,13)14/h2H,1H2

InChI Key

HOPIMNPCVOTFDN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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